N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine
Description
Molecular Formula: C₁₂H₁₉ClFN₅ (hydrochloride salt) Average Mass: 287.767 g/mol Monoisotopic Mass: 287.131302 g/mol ChemSpider ID: 58833851
This compound is a pyrazole derivative featuring a fluoro-substituted pyrazole core linked via a methylene bridge to a second pyrazole ring bearing a propyl substituent. Its hydrochloride salt enhances solubility, making it suitable for pharmacological and crystallographic studies.
Properties
Molecular Formula |
C12H18FN5 |
|---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine |
InChI |
InChI=1S/C12H18FN5/c1-4-6-18-7-5-11(16-18)14-8-10-9(2)15-17(3)12(10)13/h5,7H,4,6,8H2,1-3H3,(H,14,16) |
InChI Key |
RQNCFKCLEYXWNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)NCC2=C(N(N=C2C)C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine typically involves the reaction of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 1-propyl-1H-pyrazol-3-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyrazole carboxylic acid derivative, while reduction can produce a pyrazole alcohol.
Scientific Research Applications
N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine has various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations:
- Aliphatic vs. Aromatic Substituents : The propyl group in the target compound increases lipophilicity relative to pyridinyl or methoxyphenyl substituents in analogs, impacting membrane permeability .
- Synthetic Complexity : Copper-catalyzed coupling in yielded 17.9% for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine, suggesting the target compound’s synthesis may require optimized catalytic conditions .
Biological Activity
N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its promising biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Molecular Structure:
- Molecular Formula: C12H18FN5
- Molecular Weight: 251.30 g/mol
- IUPAC Name: N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2-propan-2-ylpyrazol-3-amine
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances its binding affinity, which is crucial for its pharmacological effects. Research suggests that it may inhibit enzymes involved in the biosynthesis of essential biomolecules in pathogens, contributing to its antileishmanial and antimalarial properties .
Antileishmanial and Antimalarial Effects
Studies have demonstrated that this compound exhibits significant antileishmanial and antimalarial effects. These activities are attributed to the compound's ability to disrupt vital processes within the parasites by inhibiting specific enzymes essential for their survival.
Anticancer Properties
Recent investigations have revealed the compound's potential as an anticancer agent. It has shown cytotoxic effects against various cancer cell lines, including:
These findings indicate that the compound can inhibit cancer cell proliferation and induce apoptosis in certain types of cancer cells.
Case Studies
Case Study 1: Anticancer Screening
In a study by Bouabdallah et al., derivatives of pyrazole were screened against Hep-2 and P815 cell lines, showing significant cytotoxic potential with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively . This highlights the compound's effectiveness in targeting cancer cells.
Case Study 2: Enzyme Inhibition
Research has also focused on the inhibition of Aurora-A kinase by this compound, which is implicated in various cancers. The inhibition was noted with an IC50 value of 0.16 µM, indicating strong potential for therapeutic application in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
